![molecular formula C22H20N4O6S B2423228 N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1111974-58-3](/img/structure/B2423228.png)
N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy . The compound’s molecular weight and formula can be determined based on its constituent atoms.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. Compounds with similar structures have been used in catalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, Lipinski’s rule of five can be used to predict the drug-likeness of a compound based on its molecular weight and other properties .Scientific Research Applications
Applications of 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Catalytic Protodeboronation: This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .
Production of Glycidic Acid Methyl Ester: The compound has also been used in the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester using an emulsion bioreactor containing lipase from Serratia marcescens .
Inhibitor of TrkA Kinase: It has been identified as an inhibitor of TrkA kinase , which is useful in the treatment of diseases that can be treated with a TrkA kinase inhibitor such as pain, cancer, inflammation and inflammatory diseases, neurodegenerative diseases, certain infectious diseases, Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, diseases related to an imbalance of the regulation of bone remodeling, and diseases resulting from Connective Tissue Growth Factor aberrant signaling .
Applications of N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide
Synthesis of Medium-Sized N-Heterocycles: This compound has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance. The synthetic strategy involves sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps .
Synthesis of Arylidene Rhodanine Derivatives: It has also been used in the synthesis of arylidene rhodanine derivatives . These derivatives have been identified as potential inhibitors of essential therapeutic targets such as PTP1B, α-amylase, and α-glucosidase for the clinical management of Type 2 diabetes mellitus .
Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4: The compound has been involved in an unexpected rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4 . The net reaction consisted of 1,3-migration of the N-allyl group, and the rearrangement produced a congested aza-quaternary carbon center .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(2-methoxyethyl)-6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-28-8-7-26-21(27)15-9-17-18(31-12-30-17)10-16(15)23-22(26)33-11-19-24-20(25-32-19)13-3-5-14(29-2)6-4-13/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCZFLAOYQBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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